N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Description
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is guanine in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It plays a crucial role in the formation of stable DNA and RNA structures.
Mode of Action
this compound exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . The compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA .
Biochemical Pathways
The compound’s interaction with guanine affects the DNA interstrand crosslinks (ICLs), which are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The compound’s reactivity with guanine is accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of DNA interstrand crosslinks (ICLs). These ICLs inhibit the separation of the DNA double helix, thereby preventing DNA replication and transcription .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions such as CoCl2, NiCl2, ZnCl2, and MnCl2 can accelerate the compound’s crosslinking reactions with guanine .
Biochemical Analysis
Biochemical Properties
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA polymerases and topoisomerases, which are crucial for DNA replication and repair. The compound forms stable complexes with these enzymes, inhibiting their activity and thereby affecting cellular proliferation and survival . Additionally, it has been observed to bind with certain transcription factors, modulating gene expression.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . It also affects cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby reducing the proliferation of rapidly dividing cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, preventing nucleotide incorporation and elongation of the DNA strand . This inhibition leads to DNA damage and activation of the DNA damage response pathway. The compound also interacts with topoisomerases, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which results in double-strand breaks.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal recovery observed even after the removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant toxicity, including bone marrow suppression and gastrointestinal disturbances. Threshold effects are observed, where doses above a certain level lead to a sharp increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA and associated enzymes . The compound may also localize to the mitochondria, affecting mitochondrial DNA and inducing apoptosis through the intrinsic pathway. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Properties
IUPAC Name |
N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-4-7-25-16-19-13(17)12(15(22)20-16)18-14(21)9-5-6-10(23-2)11(8-9)24-3/h5-6,8H,4,7H2,1-3H3,(H,18,21)(H3,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXQSLKHRVDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.